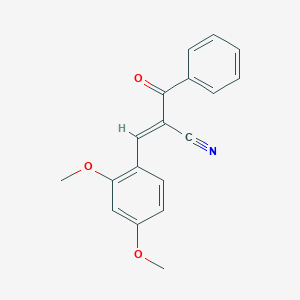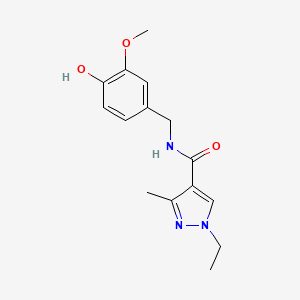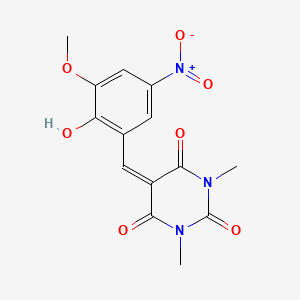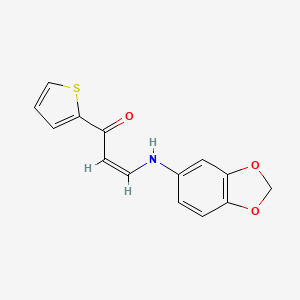![molecular formula C24H15BrFNO2 B3904036 6-bromo-3-[3-(2-fluorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B3904036.png)
6-bromo-3-[3-(2-fluorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone
描述
6-bromo-3-[3-(2-fluorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone, also known as BFQ or 6-bromo-3-(2-fluorophenyl)-N-phenyl-2-quinolinecarboxamide, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
科学研究应用
6-bromo-3-[3-(2-fluorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone has a range of potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It has been shown to have significant antitumor activity against a variety of cancer cell lines, including breast, prostate, and lung cancer. 6-bromo-3-[3-(2-fluorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone has also demonstrated antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
作用机制
Target of Action
The primary targets of this compound are currently unknown. The compound is a specialty product for proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. The compound’s synthesis involves a selectfluor-triggered multi-component reaction , suggesting that it may interact with fluorine-containing biochemical pathways
Pharmacokinetics
The compound’s molecular weight is 184.60 , which is within the range typically associated with good oral bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its use in proteomics research , it may have effects on protein expression, modification, or interaction
Action Environment
The action of this compound is likely influenced by various environmental factors. For example, the outcomes of its synthesis are restricted by the reaction environment Similarly, the compound’s biological activity could be influenced by factors such as pH, temperature, and the presence of other biomolecules
实验室实验的优点和局限性
One of the main advantages of 6-bromo-3-[3-(2-fluorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone for lab experiments is its high potency and selectivity against cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, 6-bromo-3-[3-(2-fluorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone is also highly toxic to normal cells, which can limit its use in certain types of experiments. Additionally, the synthesis of 6-bromo-3-[3-(2-fluorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone is challenging and requires specialized equipment and expertise, which can make it difficult to obtain in large quantities.
未来方向
There are several potential future directions for research on 6-bromo-3-[3-(2-fluorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone. One area of interest is the development of new cancer therapies that utilize 6-bromo-3-[3-(2-fluorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone or related compounds. This may involve the development of new drug delivery systems or the combination of 6-bromo-3-[3-(2-fluorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone with other drugs to enhance its therapeutic effects. Another area of interest is the investigation of the mechanism of action of 6-bromo-3-[3-(2-fluorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone and the identification of specific targets that it interacts with. This could lead to the development of new drugs that are more selective and less toxic than 6-bromo-3-[3-(2-fluorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone. Finally, further research is needed to explore the potential applications of 6-bromo-3-[3-(2-fluorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone in other areas, such as antibacterial and antifungal therapies.
属性
IUPAC Name |
6-bromo-3-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrFNO2/c25-17-11-12-20-18(14-17)22(16-7-2-1-3-8-16)23(24(29)27-20)21(28)13-10-15-6-4-5-9-19(15)26/h1-14H,(H,27,29)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBYMNOBSAWKHU-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)C(=O)C=CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)C(=O)/C=C/C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(6-fluoro-1H-benzimidazol-2-yl)-N-methyl-N-[(3-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B3903956.png)





![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methoxybenzyl)piperazine oxalate](/img/structure/B3904004.png)
![N-[2-(1,3-benzoxazol-2-yl)ethyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B3904010.png)

![3-[4-(dimethylamino)benzylidene]-5-phenyl-2(3H)-furanone](/img/structure/B3904039.png)

![ethyl 5-(3,4-dimethoxyphenyl)-3-oxo-7-phenyl-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3904052.png)
